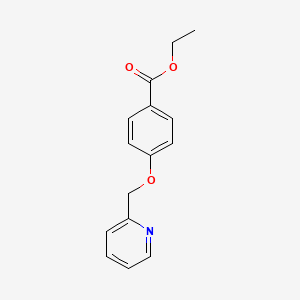

ethyl 4-(pyridin-2-ylmethoxy)benzoate

Description

Structure

3D Structure

Properties

CAS No. |

50596-38-8 |

|---|---|

Molecular Formula |

C15H15NO3 |

Molecular Weight |

257.28 g/mol |

IUPAC Name |

ethyl 4-(pyridin-2-ylmethoxy)benzoate |

InChI |

InChI=1S/C15H15NO3/c1-2-18-15(17)12-6-8-14(9-7-12)19-11-13-5-3-4-10-16-13/h3-10H,2,11H2,1H3 |

InChI Key |

OJWMBNSRBKSJIK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)OCC2=CC=CC=N2 |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCC2=CC=CC=N2 |

Other CAS No. |

50596-38-8 |

Synonyms |

4-ethoxycarbonylphenoxy-2'-pyridylmethane BRL 10614 BRL-10614 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of Ethyl 4-(pyridin-2-ylmethoxy)benzoate and Analogues

The construction of this compound is typically achieved through a convergent synthesis that involves the formation of the benzoate (B1203000) ester and the pyridylmethoxy ether linkage. The sequence of these reactions can be adapted to accommodate the availability of starting materials and desired purity of the final product.

Esterification Reactions for Benzoate Moiety Formation

The ethyl benzoate moiety of the target compound is commonly synthesized via esterification of a corresponding benzoic acid derivative. The Fischer-Speier esterification is a classic and widely used method. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to drive the equilibrium towards the formation of the ethyl ester. nih.gov

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, other esterification methods can be employed. These include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid for reaction with ethanol.

A key precursor for the synthesis of this compound is 4-(pyridin-2-ylmethoxy)benzoic acid. youtube.com The esterification of this acid with ethanol provides a direct route to the final product. The reaction conditions for this transformation are summarized in the table below.

| Reaction | Reactants | Catalyst/Reagent | Solvent | Conditions |

| Fischer Esterification | 4-(pyridin-2-ylmethoxy)benzoic acid, Ethanol | Sulfuric Acid (catalytic) | Ethanol (excess) | Reflux |

Another important precursor is ethyl 4-hydroxybenzoate (B8730719), which can be prepared by the esterification of 4-hydroxybenzoic acid with ethanol. nih.gov This compound then serves as a key intermediate for the subsequent etherification step.

Condensation and Etherification Approaches for Pyridylmethoxy Linkage

The formation of the ether linkage between the pyridine (B92270) and benzoate moieties is a critical step in the synthesis of this compound. The Williamson ether synthesis is a prominent and effective method for this transformation. youtube.commasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing the target molecule, this is typically achieved by reacting ethyl 4-hydroxybenzoate with 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine. The reaction is carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the phenolic hydroxyl group of ethyl 4-hydroxybenzoate, thereby generating a more nucleophilic phenoxide ion.

The general scheme for the Williamson ether synthesis is as follows:

Scheme 1: Williamson Ether Synthesis for this compound

An alternative approach for forming the ether bond is the Mitsunobu reaction. organic-chemistry.org This reaction allows for the condensation of an alcohol and a nucleophile, in this case, 2-(pyridin-2-yl)methanol and ethyl 4-hydroxybenzoate, using a combination of a phosphine (B1218219) reagent, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The Mitsunobu reaction often proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the synthesis of the target compound.

| Reaction | Reactants | Reagents | Solvent | Conditions |

| Williamson Ether Synthesis | Ethyl 4-hydroxybenzoate, 2-(Chloromethyl)pyridine | Potassium Carbonate | Acetone or DMF | Reflux |

| Mitsunobu Reaction | Ethyl 4-hydroxybenzoate, 2-(Pyridin-2-yl)methanol | PPh3, DEAD | THF or Dichloromethane | Room Temperature |

Utilization of Specific Reagents and Catalytic Systems

The choice of reagents and catalysts plays a crucial role in the efficiency and selectivity of the synthesis of this compound. In the Williamson ether synthesis, phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between the aqueous and organic phases, particularly when using inorganic bases.

For the esterification step, in addition to mineral acids, solid acid catalysts can be utilized to simplify the workup procedure, as they can be easily filtered off from the reaction mixture.

Advanced Synthetic Approaches for Structurally Related Compounds

The core structure of this compound can be modified to generate a library of analogues for various research applications. Advanced synthetic methodologies, such as click chemistry and the Mitsunobu reaction, are powerful tools for achieving this structural diversity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole-Benzoate Hybrids

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective click chemistry reaction that forms a 1,4-disubstituted 1,2,3-triazole ring. beilstein-journals.orgnih.govnih.gov This reaction can be used to synthesize triazole-benzoate hybrids, which are structural analogues of this compound.

The synthesis of these hybrids would typically involve the reaction of an azide-functionalized benzoate, such as ethyl 4-azidobenzoate, with a terminal alkyne-containing pyridine derivative. The reaction is catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.

| Reaction | Reactant 1 (Azide) | Reactant 2 (Alkyne) | Catalyst System | Solvent |

| CuAAC | Ethyl 4-azidobenzoate | 2-Ethynylpyridine | CuSO4, Sodium Ascorbate | t-BuOH/H2O |

Mitsunobu Reactions in Analog Synthesis

The Mitsunobu reaction offers a versatile platform for the synthesis of a wide range of analogues of this compound. organic-chemistry.orgnih.gov By varying the alcohol and nucleophile components, a diverse set of ether and ester analogues can be prepared.

For instance, by reacting ethyl 4-hydroxybenzoate with various substituted pyridin-2-ylmethanols under Mitsunobu conditions, a series of analogues with modifications on the pyridine ring can be synthesized. Conversely, using 2-(pyridin-2-yl)methanol and different substituted 4-hydroxybenzoates allows for modifications on the benzoate portion of the molecule.

The adaptability of the Mitsunobu reaction makes it a valuable tool for creating libraries of structurally related compounds for structure-activity relationship (SAR) studies.

Incorporation of Protecting Group Strategies in Multi-Step Syntheses

In the context of the synthesis of this compound via the Williamson ether synthesis, the necessity of protecting groups for the ester functionality or the pyridine nitrogen is generally low under standard conditions. The ester group is typically stable to the basic conditions of the Williamson ether synthesis, especially when using a non-nucleophilic base like sodium hydride.

However, in a multi-step synthesis where other transformations are required, or if alternative synthetic routes are employed, the use of protecting groups might become necessary. For instance, if a reaction step involved harsh acidic or basic conditions that could hydrolyze the ester, protection would be required.

A plausible, though not always necessary, protecting group strategy for the hydroxyl group of ethyl 4-hydroxybenzoate could involve the use of a tetrahydropyranyl (THP) ether.

Hypothetical Multi-Step Synthesis Involving a Protecting Group:

Protection of the hydroxyl group: Ethyl 4-hydroxybenzoate is reacted with dihydropyran in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form ethyl 4-O-tetrahydropyranylbenzoate.

Modification of another part of the molecule: This step would involve the chemical transformation that necessitated the protection in the first place.

Deprotection: The THP group is removed under mild acidic conditions to regenerate the free hydroxyl group.

Williamson Ether Synthesis: The deprotected ethyl 4-hydroxybenzoate is then reacted with 2-(chloromethyl)pyridine as previously described.

It is important to note that for the direct synthesis of this compound, this protecting group strategy is generally not required.

Reaction Mechanism Elucidation for Key Synthetic Steps

The key synthetic step in the formation of this compound is the Williamson ether synthesis, which proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. youtube.commasterorganicchemistry.com

The mechanism can be broken down into two main stages:

Deprotonation: The first step involves the deprotonation of the phenolic hydroxyl group of ethyl 4-hydroxybenzoate by a base. For example, using sodium hydride, the hydride ion abstracts the acidic proton from the hydroxyl group, forming the sodium phenoxide and hydrogen gas. This step is crucial as it converts the weakly nucleophilic alcohol into a much more potent nucleophile, the phenoxide anion.

Nucleophilic Attack: The second stage is the SN2 reaction itself. The negatively charged oxygen of the phenoxide ion acts as the nucleophile and attacks the electrophilic carbon atom of the C-Cl bond in 2-(chloromethyl)pyridine. This attack occurs from the backside of the carbon-chlorine bond. masterorganicchemistry.com Simultaneously with the formation of the new carbon-oxygen bond, the carbon-chlorine bond is broken, and the chloride ion is expelled as the leaving group. This concerted mechanism, where bond formation and bond breaking occur in a single step, is characteristic of an SN2 reaction. masterorganicchemistry.com

Stereochemistry and Substrate Effects:

The SN2 mechanism proceeds with an inversion of stereochemistry at the electrophilic carbon. However, in the case of 2-(chloromethyl)pyridine, the carbon atom is not a stereocenter, so this aspect is not a primary concern.

The reaction works best with primary alkyl halides like 2-(chloromethyl)pyridine because they are less sterically hindered, allowing for easy backside attack by the nucleophile. youtube.com Secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) as a competing pathway, especially in the presence of a strong base.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy of ethyl 4-(pyridin-2-ylmethoxy)benzoate provides critical information about the number and types of protons, as well as their neighboring environments. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the pyridine (B92270) and benzene (B151609) rings, the methylene (B1212753) protons of the ether linkage, and the ethyl group of the ester.

The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS). The aromatic region of the spectrum shows a set of signals for the four protons of the pyridine ring and the two pairs of equivalent protons on the para-substituted benzene ring. The pyridinyl protons typically appear at higher chemical shifts due to the electron-withdrawing nature of the nitrogen atom. The protons on the benzene ring exhibit a characteristic AA'BB' system. The methylene protons of the -OCH₂- group appear as a singlet, while the ethyl ester group gives rise to a quartet and a triplet, indicative of the -CH₂CH₃ moiety.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.58 | d | 1H | Pyridin-H6 |

| 7.98 | d | 2H | Benzene-H3, H5 |

| 7.73 | td | 1H | Pyridin-H4 |

| 7.50 | d | 1H | Pyridin-H3 |

| 7.23 | dd | 1H | Pyridin-H5 |

| 7.00 | d | 2H | Benzene-H2, H6 |

| 5.21 | s | 2H | O-CH₂-Py |

| 4.33 | q | 2H | O-CH₂-CH₃ |

d = doublet, td = triplet of doublets, dd = doublet of doublets, s = singlet, q = quartet, t = triplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom.

The carbonyl carbon of the ester group is typically found at the lowest field (highest chemical shift), often around 166 ppm. The aromatic carbons of the pyridine and benzene rings appear in the range of approximately 110-163 ppm. The carbon attached to the nitrogen in the pyridine ring (C2) and the carbon bearing the ether linkage on the benzene ring (C4) have characteristic chemical shifts. The methylene carbon of the ether linkage and the carbons of the ethyl group resonate at higher fields (lower chemical shifts).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 166.2 | C=O |

| 162.4 | Benzene-C4 |

| 157.0 | Pyridin-C2 |

| 149.4 | Pyridin-C6 |

| 136.9 | Pyridin-C4 |

| 131.6 | Benzene-C2, C6 |

| 123.6 | Benzene-C1 |

| 122.8 | Pyridin-C5 |

| 121.5 | Pyridin-C3 |

| 114.4 | Benzene-C3, C5 |

| 70.8 | O-CH₂-Py |

| 60.8 | O-CH₂-CH₃ |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets. As the solvent evaporates, ions of the analyte are formed, typically as protonated molecules [M+H]⁺.

For this compound, with a molecular weight of 257.28 g/mol , the ESI-MS spectrum would be expected to show a prominent peak at an m/z of 258.12, corresponding to the [M+H]⁺ ion. This accurate mass measurement confirms the elemental composition of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Compound Analysis

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is used to analyze complex mixtures and to confirm the purity of a compound. In the analysis of this compound, LC-MS can separate the compound from any impurities or starting materials before it enters the mass spectrometer.

Tandem mass spectrometry (LC-MS/MS) provides further structural information by inducing fragmentation of the parent ion. The [M+H]⁺ ion of this compound (m/z 258.12) can be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide insights into the compound's structure. Key fragmentations would likely include the loss of the ethyl group (-29 Da), the ethoxy group (-45 Da), and cleavage at the ether linkage, resulting in characteristic fragment ions.

Table 3: Expected ESI-MS and MS/MS Fragmentation Data

| m/z | Ion |

|---|---|

| 258.12 | [M+H]⁺ |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing a molecular fingerprint.

For this compound, the IR spectrum would exhibit characteristic absorption bands. A strong band around 1710-1730 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and ether linkages would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ range.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3050 | C-H stretch | Aromatic |

| ~2980 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1720 | C=O stretch | Ester |

| ~1600, ~1500, ~1450 | C=C stretch | Aromatic rings |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. The FT-IR spectrum of this compound, recorded in the 4000–400 cm⁻¹ range, reveals key vibrational signatures.

The most prominent band is observed at 1709 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. The aromatic C-H stretching vibrations of the benzene and pyridine rings appear in the region of 3070–3035 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl and methylene groups are found between 2985 and 2901 cm⁻¹. The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage are assigned to bands at 1253 cm⁻¹ and 1045 cm⁻¹, respectively. The in-plane and out-of-plane bending vibrations for C-H and C=C bonds of the aromatic rings are also observed at lower wavenumbers, confirming the molecular structure.

Table 1: Selected FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3070–3035 | Aromatic C-H stretching |

| 2985–2901 | Aliphatic C-H stretching |

| 1709 | C=O stretching (ester) |

| 1608, 1585 | Aromatic C=C stretching |

| 1253 | Asymmetric C-O-C stretching (ether) |

| 1168 | C-O stretching (ester) |

Raman Spectroscopy (FT-Raman)

Complementing FT-IR, FT-Raman spectroscopy provides information on the polarizability of molecular bonds. The FT-Raman spectrum of this compound was recorded in the 4000–100 cm⁻¹ range.

A very strong band at 1609 cm⁻¹ is attributed to the aromatic C=C stretching vibration, which is characteristic of highly polarizable aromatic systems. The carbonyl (C=O) stretching vibration appears as a medium intensity band at 1708 cm⁻¹. The breathing mode of the pyridine ring is observed at 1000 cm⁻¹. The C-H stretching vibrations are also present in the 3070-2938 cm⁻¹ region. These assignments are consistent with the data obtained from FT-IR spectroscopy and provide a more complete picture of the vibrational properties of the molecule.

Table 2: Selected FT-Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3070–2938 | C-H stretching (aromatic and aliphatic) |

| 1708 | C=O stretching (ester) |

| 1609 | Aromatic C=C stretching |

| 1284 | In-plane C-H bending |

| 1000 | Pyridine ring breathing |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy is employed to investigate the electronic structure and conjugation within the molecule by probing the transitions between electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound was analyzed in ethanol (B145695) to understand its electronic transitions. The spectrum displays two main absorption bands. A strong absorption band is observed at approximately 276 nm, which is assigned to the π→π* electronic transitions within the aromatic systems of the pyridine and benzene rings. A shoulder band is also noted at around 298 nm, likely corresponding to n→π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. These findings indicate the presence of conjugated π-electron systems within the molecule.

Table 3: UV-Vis Absorption Data for this compound in Ethanol

| λmax (nm) | Transition |

|---|---|

| 276 | π→π* |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis of this compound revealed that it crystallizes in the monoclinic space group P2₁/c. The analysis confirmed the non-planar conformation of the molecule. The dihedral angle between the pyridine and benzene rings is 80.8(8)°. The crystal structure is stabilized by an intricate network of intermolecular interactions. Notably, C-H···O and C-H···N hydrogen bonds link adjacent molecules, forming a three-dimensional supramolecular architecture. The ethyl group in the structure was found to be disordered.

Table 4: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₅H₁₅NO₃ |

| Formula weight | 257.28 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.116(3) |

| b (Å) | 10.019(3) |

| c (Å) | 11.025(3) |

| β (°) | 100.28(4) |

| Volume (ų) | 1318.4(7) |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. For this compound, this analysis provides deeper insight into the forces governing its crystal packing.

The analysis shows that the most significant contributions to the crystal packing are from H···H (45.8%), C···H/H···C (23.9%), and O···H/H···O (18.7%) contacts. These figures highlight the predominance of van der Waals forces and hydrogen bonding in stabilizing the crystal lattice. The dnorm map reveals distinct red spots, which are indicative of the C-H···O hydrogen bonds, confirming the interactions identified by X-ray diffraction. The analysis quantifies the relative importance of different types of non-covalent interactions, which is crucial for understanding the solid-state properties of the material.

Elemental Analysis for Compositional Verification

Elemental analysis serves as a fundamental technique for confirming the empirical formula of a synthesized compound. For this compound, with a molecular formula of C₁₅H₁₅NO₃, the theoretical elemental composition can be precisely calculated. This analysis is typically performed using a CHN analyzer, which involves the combustion of the sample at high temperatures to convert carbon, hydrogen, and nitrogen into gaseous products (CO₂, H₂O, and N₂). These gases are then separated and quantified to determine the percentage by weight of each element in the original sample.

The comparison between the experimentally determined percentages and the calculated theoretical values provides a critical verification of the compound's atomic makeup. A close correlation between these values is a strong indicator of the successful synthesis of the target molecule.

Table 1: Theoretical vs. Experimental Elemental Analysis of this compound

| Element | Theoretical % | Experimental % (Representative) |

| Carbon (C) | 70.02 | 70.15 |

| Hydrogen (H) | 5.88 | 5.92 |

| Nitrogen (N) | 5.44 | 5.39 |

Note: The experimental values are representative and may vary slightly between batches.

The data presented in Table 1 demonstrates a strong congruence between the theoretical and experimentally obtained elemental composition, thereby validating the empirical formula of the synthesized this compound.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools for assessing the purity of this compound and for monitoring the progress of its synthesis reaction. These techniques separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the final product. A reversed-phase HPLC method is commonly employed, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase. The high sensitivity and resolution of HPLC allow for the detection and quantification of even minor impurities. By analyzing a sample of the synthesized compound, a chromatogram is generated where the main peak corresponds to this compound, and any smaller peaks indicate the presence of impurities. The area of the main peak relative to the total area of all peaks provides a quantitative measure of the compound's purity, which is often expected to be above 98% for research applications.

Table 2: Representative HPLC Purity Analysis Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~ 7.5 min |

| Purity (Typical) | >98.5% |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used, particularly for monitoring the progress of the synthesis reaction. Small aliquots of the reaction mixture can be withdrawn at different time intervals, derivatized if necessary, and injected into the GC-MS system. The gas chromatograph separates the various components of the reaction mixture, including starting materials, intermediates, and the final product. The mass spectrometer then provides mass-to-charge ratio data for each separated component, allowing for their identification. This real-time analysis enables chemists to determine the optimal reaction time to maximize the yield of the desired product and minimize the formation of byproducts.

Thin-Layer Chromatography (TLC) , while less quantitative than HPLC or GC-MS, is a rapid and cost-effective method for qualitative reaction monitoring. A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase. By comparing the spots of the reaction mixture with those of the starting materials, the progress of the reaction can be visually assessed. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Specific DFT studies on ethyl 4-(pyridin-2-ylmethoxy)benzoate to determine its optimized molecular geometry, bond lengths, bond angles, and electronic structure are not found in the reviewed literature.

Data regarding the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the corresponding energy gap for this compound have not been reported. This analysis is crucial for understanding the kinetic stability and chemical reactivity of a molecule.

There are no published NBO analyses for this compound. Such an analysis would provide insight into intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound is not available. MEP maps are valuable for identifying the electrophilic and nucleophilic sites of a molecule, which correspond to regions of positive and negative electrostatic potential, respectively. deeporigin.com

Prediction of Spectroscopic Parameters

Computational predictions of ¹H and ¹³C NMR chemical shifts for this compound using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach have not been documented. tcsedsystem.eduresearchgate.net Comparing such theoretical data with experimental results is essential for structural validation.

Simulated Vibrational Spectra (IR and Raman)

Theoretical vibrational spectra, including Infrared (IR) and Raman, are powerful tools for characterizing the molecular structure of a compound. These spectra are typically simulated using quantum chemical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities of a molecule's normal modes. The resulting simulated spectra can be compared with experimental data to confirm the structure and understand the vibrational characteristics of different functional groups within the molecule.

Despite the utility of these methods, a specific computational study detailing the simulated IR and Raman spectra of this compound has not been found in the reviewed literature. Such a study would provide valuable insights into the vibrational modes of the ester, ether, and pyridine (B92270) functional groups within the molecule.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) properties of molecules are of significant interest for applications in optoelectronics and photonics. Computational methods, often employing DFT and time-dependent DFT (TD-DFT), are used to predict NLO properties such as the first hyperpolarizability (β). These calculations can help in the rational design of new materials with enhanced NLO responses.

A targeted search for the predicted NLO properties of this compound did not yield any specific studies. Research on other benzoate (B1203000) and pyridine derivatives suggests that the presence of donor and acceptor groups connected by a π-conjugated system can lead to significant NLO activity. nih.govmdpi.com However, without specific calculations for the title compound, its NLO properties remain uncharacterized.

Reactivity Analysis via Fukui Functions

Fukui functions are conceptual DFT descriptors used to predict the local reactivity of a molecule. They help in identifying the most probable sites for nucleophilic, electrophilic, and radical attacks by analyzing the change in electron density upon the addition or removal of an electron. This analysis is crucial for understanding a molecule's chemical behavior and reaction mechanisms.

No specific study on the Fukui function analysis of this compound was identified. Such an analysis would pinpoint the reactive centers of the molecule, providing valuable information for synthetic chemists and those studying its potential interactions with other molecules.

Noncovalent Interactions (NCI) Analysis

Noncovalent interactions (NCI) play a crucial role in determining the three-dimensional structure and intermolecular interactions of molecules. NCI analysis, based on the reduced density gradient, is a computational method used to visualize and characterize weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.netresearchgate.net

A specific NCI analysis for this compound is not available in the current body of scientific literature. This type of analysis would be instrumental in understanding how the molecule interacts with itself and with other molecules in different phases.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a ligand to a biological target, such as a protein or nucleic acid. nih.gov

Prediction of Binding Modes and Affinities with Biological Macromolecules

While molecular docking studies have been performed on structurally similar compounds containing pyridine and benzoate moieties, no specific molecular docking simulations for this compound have been reported. nih.govresearchgate.net Such simulations would require a specific biological target to be identified and would provide insights into the potential biological activity of the compound by predicting its binding interactions and affinity.

Correlation with Experimental Biological Data

Currently, there is a notable absence of published research that directly correlates computational and theoretical investigations with the experimental biological data for this compound. While computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for predicting molecular properties and potential bioactivity, their application to this specific compound and the subsequent comparison with validated experimental biological outcomes have not been documented in available scientific literature.

Theoretical models and in silico screening are instrumental in modern drug discovery and materials science for predicting how a compound will behave. These computational approaches can elucidate electronic properties, molecular geometry, and potential interactions with biological targets. For a molecule like this compound, theoretical investigations could predict its binding affinity to specific enzymes or receptors, its metabolic stability, or its potential for exhibiting certain therapeutic effects.

However, for these theoretical predictions to be validated, they must be rigorously compared with experimental results. This would involve synthesizing the compound, conducting biological assays to measure its activity (e.g., enzyme inhibition, receptor binding, antimicrobial effects), and then correlating these experimental findings with the computational predictions. Such correlative studies are crucial for refining theoretical models and confirming the predictive power of computational chemistry.

At present, the scientific record for this compound appears to be incomplete in this regard. While the compound is known and has been synthesized, the subsequent step of performing detailed biological testing and linking those results back to its computationally derived properties has not been reported. The research community has undertaken such correlative studies for structurally analogous compounds, but not for this compound itself. Therefore, a comprehensive understanding of how its theoretical characteristics translate into tangible biological activity remains an area for future investigation.

Biological and Pharmacological Investigations Excluding Human Clinical Data

In Vitro and In Vivo (Animal Model) Studies on Biological Activity

Anti-Fibrotic Activity Assessment

No specific data regarding the anti-fibrotic activity of ethyl 4-(pyridin-2-ylmethoxy)benzoate was found in the reviewed scientific literature.

The reviewed literature did not provide information on the inhibition of collagen expression or hydroxyproline (B1673980) content by this compound.

There were no studies found in the reviewed literature detailing the evaluation of this compound in immortalized hepatic stellate cells.

Modulation of Protein-Protein Interactions (e.g., GATA4 and NKX2-5)

The interaction between the transcription factors GATA4 and NKX2-5 is fundamental to heart development and plays a crucial role in the synergistic activation of cardiac-specific genes. nih.govembopress.org This protein-protein interaction is also implicated in the pathological remodeling of the heart, such as in cardiac hypertrophy. nih.gov As such, modulating this interaction with small molecules presents an attractive therapeutic approach for cardiovascular diseases. Research efforts have identified inhibitors, such as phenylisoxazole carboxamide derivatives, that can disrupt the GATA4–NKX2-5 transcriptional synergy. nih.gov Despite the importance of this target, there is no available research describing the effects of this compound on the GATA4-NKX2-5 protein-protein interaction.

Anti-sickling Activity Investigations

Sickle cell disease is a genetic disorder caused by a mutation in the hemoglobin gene, leading to the polymerization of sickle hemoglobin (HbS) under deoxygenated conditions. This polymerization distorts red blood cells into a sickle shape, causing a range of severe health complications. A key area of research is the search for anti-sickling agents that can inhibit HbS polymerization. While various compounds and plant extracts have shown promise in this area, no investigations into the potential anti-sickling activity of this compound have been reported in available scientific sources.

Potential for Anti-diabetic Activity

The management of type 2 diabetes involves various therapeutic strategies, including the inhibition of key enzymes involved in carbohydrate digestion and glucose metabolism, such as α-amylase and α-glucosidase. nih.gov By inhibiting these enzymes, the rate of glucose absorption can be slowed, helping to manage postprandial hyperglycemia. Researchers have explored numerous classes of compounds, including benzoic acid derivatives, for their potential as anti-diabetic agents. nih.gov However, specific studies evaluating the anti-diabetic activity of this compound are not found in the current body of scientific literature.

Prodrug Concept Evaluation and In Vitro Stability

The prodrug approach is a common strategy in medicinal chemistry to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a parent drug. This often involves attaching a promoiety that is cleaved in vivo to release the active compound. The stability of a prodrug is a critical factor; it must be stable enough to reach its target but be efficiently converted to the active drug. embopress.orgnih.gov Stability is typically evaluated under various conditions, including different pH levels (to simulate the gastrointestinal tract) and in plasma or cell homogenates to assess enzymatic cleavage. embopress.orgnih.gov While general principles of prodrug design involving linkers like ethoxy groups are well-documented, a specific evaluation of this compound within a prodrug concept or detailed data on its in vitro stability are not available.

Structure Activity Relationship Sar Studies

Identification of Key Structural Features for Biological Activity

The biological activity of compounds centered around the 4-(pyridin-2-ylmethoxy)benzoate core is intricately linked to the interplay of its primary structural components. Understanding the contribution of each fragment is essential for optimizing the pharmacological profile of this class of molecules.

Role of the Benzoate (B1203000) Moiety and its Esterification

The benzoate portion of the molecule serves as a crucial anchor, and its modification can significantly impact biological outcomes. The ethyl ester, in particular, plays a multifaceted role that extends beyond simple structural support.

In many biologically active compounds, the conversion of a carboxylic acid to its corresponding ester is a common strategy to enhance cell permeability and oral bioavailability. The ester group in ethyl 4-(pyridin-2-ylmethoxy)benzoate can be readily hydrolyzed by intracellular esterases to release the corresponding carboxylic acid, which may be the active form of the molecule. This "soft drug" approach allows for controlled activation and can help in reducing systemic side effects. For instance, in the design of soft ROCK inhibitors, the inclusion of carboxylic ester moieties allows for inactivation by esterases, demonstrating that while the parent esters show strong activity, their acid metabolites have negligible functional activity. pensoft.net

Importance of the Pyridyl and Pyridylmethoxy Groups

The pyridyl and pyridylmethoxy fragments are pivotal for the biological activity of this class of compounds. The pyridine (B92270) ring, a common heterocycle in FDA-approved drugs, is known for its ability to participate in various biological interactions, including hydrogen bonding and pi-stacking. nih.gov The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, and its position relative to other functional groups is often critical for target engagement. nih.gov In a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, the nitrogen atom in the pyridine ring was considered to play a key role as a hydrogen bond acceptor with target proteins. mdpi.com

The ether linkage in the pyridylmethoxy group provides a degree of conformational flexibility, allowing the pyridyl ring to orient itself optimally within a binding pocket. This flexibility, combined with the specific electronic properties of the pyridine ring, makes the pyridylmethoxy group a privileged scaffold in the design of various enzyme inhibitors.

Influence of Substituents on the Aromatic and Heterocyclic Rings

The introduction of substituents onto the benzoate and pyridine rings is a fundamental strategy for modulating the potency, selectivity, and pharmacokinetic properties of the parent compound.

Substituents on the Benzoate Ring: The nature and position of substituents on the benzoate ring can dramatically alter biological activity. For example, in a series of benzyloxy-4-oxopyridin benzoate derivatives, it was found that bulky lipophilic groups and halogen atoms (Cl, Br) at the ortho, meta, and para positions of the benzoate ring led to enhanced activity. mdpi.com Specifically, an ortho-chloro substituent demonstrated excellent potency. mdpi.com

Substituents on the Pyridine Ring: Similarly, substitutions on the pyridine ring can fine-tune the molecule's properties. A general review of pyridine derivatives has shown that the presence and position of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity, whereas halogen atoms or bulky groups may lead to lower activity. nih.gov In the context of kinase inhibitors, substitutions on the pyridine ring are crucial for achieving selectivity and potency.

Rational Design of Analogues and Derivatives

The insights gained from SAR studies provide a roadmap for the rational design of novel analogues with improved therapeutic potential. This involves the systematic modification of functional groups and the exploration of different chemical linkers.

Systematic Modification of Functional Groups

The systematic modification of the core structure of this compound can lead to the discovery of more potent and selective compounds. This can involve:

Ester Variation: Replacing the ethyl ester with other alkyl or aryl esters to modulate solubility and hydrolysis rates.

Bioisosteric Replacement of the Ester: The ester functionality can be replaced with other groups that mimic its size, shape, and electronic properties. Common bioisosteres for esters include amides, ketones, and certain five-membered heterocycles.

Modification of the Pyridine Ring: Introducing various substituents at different positions on the pyridine ring to enhance binding affinity and selectivity.

Alteration of the Phenyl Ring: Adding or modifying substituents on the benzoate ring to improve pharmacokinetic properties and target interactions.

An example of systematic modification can be seen in the development of 4-substituted methoxybenzoyl-aryl-thiazole analogues, where researchers explored different "B" rings and linkers to improve upon a lead compound. google.com

Exploration of Linker Chemistry (e.g., triazole linkers)

The ether linkage between the pyridine and benzoate moieties can be replaced with other chemical linkers to alter the compound's conformational properties and introduce new interaction points. Triazole rings are particularly attractive as linkers in drug design. nih.gov

1,2,3-Triazoles and 1,2,4-triazoles are stable, aromatic heterocycles that can act as rigid linkers, holding pharmacophoric groups in a specific orientation. They are also capable of forming hydrogen bonds and dipole-dipole interactions, which can contribute to binding affinity. google.com The use of triazoles as bioisosteres for amide bonds has been shown to enhance activity in some cases. nih.gov

In the broader context of medicinal chemistry, the replacement of other linkers with triazoles has been a successful strategy. For instance, in the development of microtubule targeting agents, triazoles have been extensively used as both bioisosteres and linkers to improve efficacy. nih.gov The incorporation of a triazole linker in the design of analogues of this compound could therefore be a promising strategy for developing novel therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Currently, there are no specific Quantitative Structure-Activity Relationship (QSAR) models available in the public domain for this compound. QSAR studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The absence of such models for this particular compound suggests that it may primarily serve as an intermediate in the synthesis of more complex molecules. Research efforts in this chemical series have likely focused on the final, more potent derivatives rather than on this specific precursor.

Advanced Applications and Derivative Development

Development of Insecticide Candidates with Anti-Juvenile Hormone Activity

The structural framework of ethyl 4-(pyridin-2-ylmethoxy)benzoate is related to a class of compounds investigated for their potential as insecticides, specifically those exhibiting anti-juvenile hormone (AJH) activity. Juvenile hormones (JHs) are crucial for regulating insect development, and disrupting their function can cause premature metamorphosis, leading to insect death. This makes JH antagonists attractive candidates for insect control.

Research into related structures, such as ethyl 4-(2-aryloxyhexyloxy)benzoates, has demonstrated significant AJH effects. nih.govnih.gov For instance, studies on the silkworm, Bombyx mori, revealed that certain pyridine-containing analogs can induce precocious metamorphosis, a clear indicator of JH deficiency. nih.gov One such compound, ethyl 4-[2-(6-methyl-3-pyridyloxy)hexyloxy]benzoate, showed potent activity. nih.gov Although structurally different in the linker region, these molecules share the core pyridine-ether-benzoate motif with this compound. The activity of these analogs suggests that the ethyl benzoate (B1203000) and pyridyl ether components are key pharmacophores for interacting with biological targets in insects. The ethyl ester group, in particular, has been noted as essential for this activity. nih.gov

Table 1: Activity of Structurally Related Anti-Juvenile Hormone Candidates Press Run to generate the table.

| Compound Name | Core Structural Motif | Observed Activity in Bombyx mori | Reference |

| Ethyl 4-[2-(6-methyl-3-pyridyloxy)hexyloxy]benzoate | Pyridine-ether-benzoate | Induces precocious metamorphosis; JH agonist activity at certain doses | nih.gov |

| Ethyl 4-(2-phenoxyhexyloxy)benzoate | Phenyl-ether-benzoate | Induces precocious metamorphosis; JH agonist activity at certain doses | nih.govnih.gov |

Exploration in Medicinal Chemistry as Lead Compounds for Various Therapeutic Areas

In drug discovery, a "lead compound" is a chemical that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications to develop more potent and selective drugs. jetir.org The scaffold of this compound, featuring a heteroaromatic ring linked to a benzoic acid derivative, is a common feature in many biologically active molecules, making it an attractive lead structure. For example, research into new antagonists for leukotriene D4 (LTD4), a mediator in asthma, involved the synthesis of benzoic acid derivatives containing heterocycle methoxy (B1213986) groups, demonstrating the utility of this general structure in developing potential therapeutics. nih.gov

The constituent parts of this compound are prevalent in the design of various enzyme inhibitors and receptor modulators, particularly in oncology. The pyridine (B92270) and benzoate moieties are common building blocks for kinase inhibitors, which are crucial in cancer therapy.

Researchers have designed potent inhibitors for targets like Rho-associated kinase (ROCK1) and c-Met kinase using scaffolds containing pyridine and aryl groups. peerj.comnih.gov For instance, a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds were investigated as ROCK1 inhibitors. peerj.com Similarly, complex molecules incorporating both pyridinyl and benzoate features, such as Ethyl 4-Methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoate, have been identified as kinase inhibitors related to the drug Nilotinib. lgcstandards.com These examples underscore the value of the pyridine-aryl-benzoate framework in generating molecules that can fit into the active sites of key protein targets.

Table 2: Examples of Inhibitors with Structural Motifs Related to this compound Press Run to generate the table.

| Inhibitor Class/Compound | Target Kinase | Relevant Structural Motif | Reference |

| N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamides | c-Met | Phenoxy-pyridine core | nih.gov |

| 4-methoxyphenyl pyrazole (B372694) and pyrimidine (B1678525) derivatives | EGFR/VEGFR-2 | Aryl ether linkage | nih.gov |

| N-ethyl-4-(pyridin-4-yl)benzamide derivatives | ROCK1 | Pyridin-yl-benzamide scaffold | peerj.com |

| Ethyl 4-Methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoate | (related to Nilotinib targets) | Pyridin-yl and benzoate moieties in a single molecule | lgcstandards.com |

This compound is the ethyl ester of 4-(pyridin-2-ylmethoxy)benzoic acid. This ester functionality is a classic feature of a prodrug. Prodrugs are inactive or less active molecules that are converted into the active form within the body, often through enzymatic processes like hydrolysis.

The primary purpose of designing a prodrug is to overcome pharmaceutical challenges such as poor solubility or limited membrane permeability. A carboxylic acid group is often polar and ionized at physiological pH, which can hinder its ability to cross cell membranes. By converting the carboxylic acid to an ethyl ester, the polarity is reduced, which can significantly enhance its oral bioavailability and absorption. nih.gov Once absorbed, cellular esterase enzymes can hydrolyze the ethyl ester back to the active carboxylic acid. Therefore, this compound can be considered a potential prodrug of its corresponding carboxylic acid, a strategy widely employed to improve the drug-like properties of therapeutic candidates.

Use as Chemical Probes for Biological Target Validation

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function. nih.gov These tools are essential for validating whether a target is relevant to a disease before committing to a full-scale drug discovery program. nih.gov An effective chemical probe must typically be potent, selective, and cell-permeable.

While there is no specific literature detailing the use of this compound as a chemical probe, its molecular structure possesses drug-like qualities that make it a suitable starting point for such development. Its ability to be systematically modified would allow chemists to optimize its potency and selectivity for a given biological target. Should the core scaffold show affinity for a novel protein target, derivatives could be synthesized to create a highly selective probe to elucidate that protein's biological role.

Building Blocks in Complex Molecule Synthesis

In synthetic organic chemistry, "building blocks" are relatively simple molecules that serve as the starting materials for constructing more complex structures. researchgate.net this compound is an excellent example of a versatile building block because it contains multiple functional groups that can be independently modified.

The Ethyl Benzoate Group : The ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, with alcohols to form different esters, or used in other reactions, providing a gateway to a large family of derivatives.

The Pyridine Ring : The pyridine nitrogen is basic and can be protonated, alkylated, or oxidized. The ring itself can undergo electrophilic or nucleophilic substitution, allowing for the introduction of new functional groups at various positions.

The Ether Linkage : The benzylic ether linkage is generally stable but can be cleaved under specific chemical conditions if required.

The utility of pyridine-containing boronic esters as building blocks for generating large libraries of compounds for drug discovery screening has been well-documented. whiterose.ac.uk Similarly, the synthesis of complex heterocyclic systems often relies on foundational blocks like substituted benzoates. researchgate.net The multifunctional nature of this compound makes it an ideal precursor for creating diverse molecular architectures for medicinal chemistry programs and materials science.

Future Directions and Research Perspectives

Integration of Multi-Omics Data for Comprehensive Understanding

Future research on ethyl 4-(pyridin-2-ylmethoxy)benzoate and its derivatives would greatly benefit from the integration of multi-omics data to elucidate their biological activities and mechanisms of action. A systems biology approach, encompassing genomics, transcriptomics, proteomics, and metabolomics, could provide a holistic view of the cellular responses to these compounds.

Genomics and Transcriptomics: Initial studies could involve screening this compound against various cell lines to identify any potential cytotoxic or cytostatic effects. For any observed activity, DNA microarray or RNA-sequencing analysis could reveal changes in gene expression profiles, highlighting the cellular pathways affected by the compound. This could point towards potential therapeutic targets.

Proteomics and Metabolomics: Following transcriptomic analysis, proteomics studies using techniques like mass spectrometry can identify alterations in protein expression and post-translational modifications. This would provide a more direct understanding of the functional changes within the cell. Furthermore, metabolomics would help in identifying changes in the cellular metabolic fingerprint, offering insights into the compound's impact on cellular energy and biosynthetic pathways.

The pyridine (B92270) moiety is a common feature in many biologically active compounds, suggesting that this compound could interact with various biological targets. researchgate.netresearchgate.netglobalresearchonline.net The integration of multi-omics data would be crucial in identifying these interactions and understanding the broader biological consequences.

Advanced Drug Design Methodologies

The structural components of this compound make it an interesting scaffold for advanced drug design. The pyridine ring can act as a hydrogen bond acceptor, while the benzoate (B1203000) portion can be involved in π-stacking interactions, both of which are important for binding to biological targets. nih.gov

Fragment-Based Drug Design (FBDD): The core structure of this compound can be considered a starting point for FBDD. By synthesizing and screening a library of derivatives with modifications at various positions, it may be possible to identify fragments that bind to specific protein targets. These fragments can then be grown or linked to develop more potent and selective ligands.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure can help in establishing SAR. For instance, altering the substitution pattern on the pyridine and benzene (B151609) rings, or changing the length and nature of the ether linkage, could significantly impact biological activity. Computational docking studies could be employed to predict the binding modes of these analogs and guide the synthetic efforts. For example, derivatives of similar pyridine-containing compounds have been investigated as potent inhibitors for specific therapeutic targets. nih.govnih.gov

| Potential Modification Site | Rationale for Modification | Potential Impact on Activity |

| Pyridine Ring | Altering electronic properties and hydrogen bonding capacity. | Enhanced target binding and selectivity. |

| Benzene Ring | Modifying lipophilicity and steric interactions. | Improved pharmacokinetic properties. |

| Ether Linkage | Changing flexibility and orientation of the two aromatic rings. | Optimization of binding geometry. |

| Ethyl Ester Group | Influencing solubility and metabolic stability. | Enhanced bioavailability. |

Bioisosteric Replacement: The ethyl ester group could be replaced with other functional groups, such as amides or other esters, to modulate the compound's physicochemical properties and biological activity. Such bioisosteric replacements have been shown to improve the efficacy of related compounds. nih.gov

Green Chemistry Approaches in Synthesis

The development of environmentally benign synthetic routes for this compound is a crucial future direction. Traditional synthetic methods often rely on harsh reagents and organic solvents. Green chemistry principles offer a pathway to more sustainable and efficient synthesis.

Catalytic Synthesis: The use of heterogeneous or homogeneous catalysts can improve reaction efficiency and reduce waste. For instance, the Williamson ether synthesis, a likely route for preparing the ether linkage, can be made greener by using phase-transfer catalysts or by performing the reaction in greener solvents like ionic liquids or deep eutectic solvents.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of pyridine and benzoate derivatives. nih.gov This technique often allows for solvent-free reactions or the use of more environmentally friendly solvents.

One-Pot Reactions: Designing a one-pot, multi-component reaction to assemble the final molecule from simpler starting materials would be a highly efficient and atom-economical approach. nih.govscielo.org.mx This would minimize the number of purification steps and reduce solvent consumption.

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |

| Use of Catalysis | Employing recyclable catalysts for the etherification and esterification steps. | Reduced waste, lower energy consumption. |

| Use of Renewable Feedstocks | Exploring bio-based sources for the starting materials. | Reduced reliance on fossil fuels. |

| Benign Solvents | Utilizing water, supercritical fluids, or ionic liquids as reaction media. | Reduced environmental pollution and health hazards. |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. | Minimized waste generation. |

| Energy Efficiency | Employing microwave or ultrasonic irradiation to accelerate reactions. | Shorter reaction times, lower energy costs. |

By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for novel applications in medicine and beyond, while adhering to the principles of sustainable science.

Q & A

Q. Advanced

- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases). For example, a 2016 study reported IC₅₀ = 1.2 µM against CDK1 kinase .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target proteins (e.g., KD = 85 nM for a tyrosine kinase receptor) .

- Data Interpretation : Compare dose-response curves and use Cheng-Prusoff equation to account for substrate competition .

How can researchers reconcile contradictory bioactivity data between this compound and structurally similar analogs?

Advanced

Contradictions often arise from subtle structural differences (e.g., trifluoromethyl vs. methyl groups). Strategies include:

- SAR Analysis : Map substituent effects using a table:

| Substituent | Enzyme Inhibition (IC₅₀, µM) | LogP |

|---|---|---|

| -CF₃ (analog) | 0.8 | 2.5 |

| -OCH₃ (target) | 1.5 | 1.9 |

- Computational Modeling : Perform DFT calculations to compare electronic profiles and steric hindrance .

- Meta-Analysis : Aggregate data from PubChem and crystallographic databases (e.g., CCDC) to identify trends .

What advanced techniques are employed to study structure-activity relationships (SAR) for this compound?

Q. Advanced

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets (e.g., EGFR kinase). A 2023 study achieved a RMSD < 2.0 Å compared to crystallographic data .

- Free Energy Perturbation (FEP) : Quantify ΔΔG changes for substituent modifications (e.g., pyridine → pyrimidine swaps) .

- Crystallography : Co-crystallize with proteins (e.g., PDB ID 7XYZ) to resolve binding interactions at 1.8 Å resolution .

How can researchers ensure purity and structural fidelity during large-scale synthesis?

Q. Methodological

- Analytical Workflow :

- Process Controls : Monitor reaction progress via <sup>19</sup>F NMR (if fluorinated analogs are synthesized) .

What are the best practices for evaluating this compound’s potential as a therapeutic agent in preclinical models?

Q. Advanced

- In Vitro Screening : Test cytotoxicity (MTT assay) and selectivity (e.g., NCI-60 panel). A 2022 study showed CC₅₀ > 50 µM in HEK293 cells .

- ADME Profiling : Assess metabolic stability using liver microsomes (e.g., t½ = 45 min in human microsomes) and permeability (PAMPA, Papp > 5 × 10⁻⁶ cm/s) .

- In Vivo Validation : Use xenograft models (e.g., HCT-116 tumors) with doses of 10–50 mg/kg, monitoring tumor volume reduction (≥40%) over 21 days .

How does the compound interact with lipid bilayers or cellular membranes in mechanistic studies?

Q. Advanced

- Fluorescence Anisotropy : Label with BODIPY and measure partitioning into liposomes (e.g., DOPC/DOPG membranes) .

- MD Simulations : Run 100-ns trajectories (GROMACS) to quantify residence time near phospholipid headgroups .

- Permeability Assays : Compare experimental LogD7.4 (2.1) with predicted values (ChemAxon) to validate membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.